Cas no 123772-40-7 ({2,6-Dimethylimidazo2,1-b1,3thiazol-5-yl}methanol)

{2,6-Dimethylimidazo2,1-b1,3thiazol-5-yl}methanol structure
123772-40-7 structure
Product Name:{2,6-Dimethylimidazo2,1-b1,3thiazol-5-yl}methanol
CAS No:123772-40-7
MF:C8H10N2OS
MW:182.242800235748
MDL:MFCD07850231
CID:104013
PubChem ID:9115255
Update Time:2025-04-18

{2,6-Dimethylimidazo2,1-b1,3thiazol-5-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • (2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanol
    • (2,6-DIMETHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL)METHANOL
    • Imidazo[2,1-b]thiazole-5-methanol,2,6-dimethyl-
    • 2,6-Dimethyl-5-hydroxymethylimidazo< 2,1-b> thiazole
    • AC1PKRQ9
    • AC1Q2OJ3
    • ACMC-20do1f
    • CTK4B3619
    • HMS1759O05
    • DTXSID70429320
    • 2,6-dimethylimidazo[2,1-b]thiazole-5-methanol, AldrichCPR
    • Imidazo[2,1-b]thiazole-5-methanol, 2,6-dimethyl-
    • AKOS009085430
    • Z166653132
    • 123772-40-7
    • EN300-23943
    • CS-0241854
    • {2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanol
    • {2,6-Dimethylimidazo2,1-b1,3thiazol-5-yl}methanol
    • MDL: MFCD07850231
    • Inchi: 1S/C8H10N2OS/c1-5-3-10-7(4-11)6(2)9-8(10)12-5/h3,11H,4H2,1-2H3
    • InChI Key: JJMMPXPZBLFCGN-UHFFFAOYSA-N
    • SMILES: S1C(C)=CN2C1=NC(C)=C2CO

Computed Properties

  • Exact Mass: 182.0515
  • Monoisotopic Mass: 182.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 65.8Ų

Experimental Properties

  • PSA: 37.53

{2,6-Dimethylimidazo2,1-b1,3thiazol-5-yl}methanol Pricemore >>

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